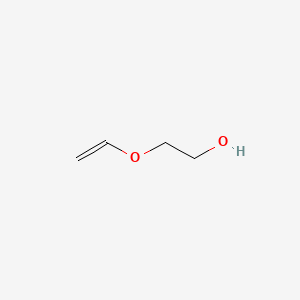









|
REACTION_CXSMILES
|
[CH:1]([O:3][CH2:4][CH2:5][OH:6])=[CH2:2].C1(C)C=CC=CC=1.[H-].[Na+].[Br:16][C:17]1[CH:22]=[CH:21]C=C(Br)[N:18]=1>O>[Br:16][C:17]1[N:18]=[C:1]([O:3][CH2:4][CH2:5][OH:6])[CH:2]=[CH:21][CH:22]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
8.81 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)OCCO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
9.48 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight at 110° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction liquid
|
|
Type
|
WAIT
|
|
Details
|
was left
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
to separate the organic layer
|
|
Type
|
WASH
|
|
Details
|
This was washed with saturated saline water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
100 mL of methanol and 576 mg of p-toluenesulfonic acid hydrate were added to the resulting residue
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
After this was concentrated under reduced pressure, aqueous saturated sodium hydrogencarbonate solution
|
|
Type
|
ADDITION
|
|
Details
|
was added to it
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
This was washed with saturated saline water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=9/1 to 2/1)
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=CC(=N1)OCCO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.74 g | |
| YIELD: CALCULATEDPERCENTYIELD | 88.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |